molecular formula C29H25N3O7 B133114 NHS-5(6)Carboxyrhodamine CAS No. 150408-83-6

NHS-5(6)Carboxyrhodamine

Cat. No.: B133114
CAS No.: 150408-83-6
M. Wt: 527.5 g/mol
InChI Key: CXYYHBMOVJJZTD-UHFFFAOYSA-N
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Description

5(6)-Carboxytetramethylrhodamine N-succinimidyl ester is a fluorescent dye widely used in various scientific research applications. It belongs to the family of rhodamine dyes, which are known for their bright fluorescence and stability. This compound is particularly useful for labeling proteins, nucleic acids, and other biomolecules due to its ability to form stable covalent bonds with primary amines.

Scientific Research Applications

5(6)-Carboxytetramethylrhodamine N-succinimidyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

    Biology: Employed in cell labeling, tracking, and imaging studies. It is particularly useful for labeling proteins, nucleic acids, and other biomolecules.

    Medicine: Utilized in diagnostic assays, including flow cytometry and fluorescence microscopy, to detect and quantify specific biomolecules.

    Industry: Applied in the development of biosensors and diagnostic kits for various applications.

Mechanism of Action

Target of Action

NHS-5(6)Carboxyrhodamine, also known as 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester, is primarily used for the precise labeling of proteins . It is a fluorescent dye that enables the achievement of accurate ratios of dye to protein, even under native conditions .

Mode of Action

This compound is a rhodamine chromophore activated for facile labeling of amino groups . It interacts with its targets, the proteins, by binding to the amino groups present in these biomolecules . This interaction results in the proteins being labeled with the fluorescent dye, which can then be detected using fluorescence microscopy, flow cytometry, and other similar techniques .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the proteins it labels. The exact pathways and their downstream effects would depend on the specific proteins being labeled. The primary role of this compound in these pathways is to provide a means of visualizing and tracking the proteins, rather than directly influencing the pathways themselves .

Result of Action

The primary result of this compound’s action is the labeling of proteins with a fluorescent dye . This allows for the visualization and tracking of these proteins in various applications, such as fluorescence microscopy and flow cytometry . The dye/protein ratios for this compound exhibit a close similarity between native and denaturing conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH value can affect the reaction of this compound with amino groups . Furthermore, the conditions under which the proteins are present (native or denaturing) can influence the dye/protein ratios achieved .

Biochemical Analysis

Biochemical Properties

NHS-5(6)Carboxyrhodamine plays a significant role in biochemical reactions. It is used for the labeling of amino groups, particularly in proteins . The compound interacts with proteins and other biomolecules, enabling the achievement of accurate ratios of dye to protein, even under native conditions .

Cellular Effects

In cellular processes, this compound is used as a probe for fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as western blotting and ELISA . It influences cell function by providing a means of visualizing and tracking certain proteins within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to bind to proteins. It is an amine-reactive derivative of rhodamine dye, which means it can form a stable covalent bond with primary amines, such as the side chains of lysine residues or the N-termini of proteins .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound remains stable, allowing for long-term studies of cellular function

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its ability to covalently bind to proteins . The specifics of its localization or accumulation within cells and tissues may depend on the properties of the proteins it is bound to.

Subcellular Localization

The subcellular localization of this compound is determined by the proteins it labels. As such, it could be found in various compartments or organelles depending on the localization signals of the proteins it is attached to .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5(6)-Carboxytetramethylrhodamine N-succinimidyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from the reaction of 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester with primary amines is a fluorescently labeled biomolecule. The hydrolysis of the ester results in the formation of the corresponding carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5(6)-Carboxytetramethylrhodamine N-succinimidyl ester is unique due to its:

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O7/c1-30(2)17-6-9-21-23(14-17)37-24-15-18(31(3)4)7-10-22(24)29(21)20-8-5-16(13-19(20)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYYHBMOVJJZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478456
Record name NHS-5(6)Carboxyrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150408-83-6
Record name NHS-5(6)Carboxyrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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